molecular formula C21H20FN3O4S B2923151 N-(4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 921817-85-8

N-(4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide

Cat. No. B2923151
CAS RN: 921817-85-8
M. Wt: 429.47
InChI Key: VJOOFAGZFSDQMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C21H20FN3O4S and its molecular weight is 429.47. The purity is usually 95%.
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Scientific Research Applications

Neuropharmacology

This compound exhibits properties that may make it useful in the study of neuropharmacology. Thiazole derivatives have been shown to interact with various neurotransmitter systems, which could be beneficial in the development of new treatments for neurological disorders .

Antimicrobial and Antifungal Applications

The thiazol-2-yl component of the compound suggests potential antimicrobial and antifungal applications. Thiazoles are known to possess significant antibacterial and antifungal activities, which can be harnessed in the development of new drugs .

Cancer Research

Compounds with similar structures have been used in cancer research, particularly in the synthesis of molecules that can act as cytotoxic agents or as inhibitors of cancer cell proliferation .

Anti-inflammatory and Analgesic Research

The compound’s structure indicates potential use in anti-inflammatory and analgesic research. Thiazole derivatives have been reported to exhibit anti-inflammatory and analgesic activities, which could lead to the development of new pain management therapies .

Endocrine System Research

The compound may have applications in endocrine system research, particularly related to corticotrophin-releasing factor (CRF) receptors. It could be used to study the effects of CRF antagonists on stress-related hormones and behaviors .

Metabolic Studies

Given the compound’s structural similarity to known metabolic agents, it could be used in studies aimed at understanding metabolic pathways and the development of drugs to treat metabolic disorders .

properties

IUPAC Name

N-[4-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O4S/c1-12-4-6-14(9-16(12)22)23-19(26)10-15-11-30-21(24-15)25-20(27)13-5-7-17(28-2)18(8-13)29-3/h4-9,11H,10H2,1-3H3,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOOFAGZFSDQMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide

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